molecular formula C14H14N2 B096816 5,10-Dihydro-5,10-dimethylphenazine CAS No. 15546-75-5

5,10-Dihydro-5,10-dimethylphenazine

Cat. No.: B096816
CAS No.: 15546-75-5
M. Wt: 210.27 g/mol
InChI Key: GVTGSIMRZRYNEI-UHFFFAOYSA-N
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Description

5,10-Dihydro-5,10-dimethylphenazine is an organic compound with the molecular formula C14H14N2 It is a derivative of phenazine, characterized by the presence of two methyl groups at the 5 and 10 positions and a dihydro structure

Mechanism of Action

Safety and Hazards

5,10-Dihydro-5,10-dimethylphenazine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,10-Dihydro-5,10-dimethylphenazine can be synthesized through several methods. One common approach involves the reduction of 5,10-dimethylphenazine using suitable reducing agents. The reaction typically takes place in an organic solvent such as toluene, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific redox properties and the presence of methyl groups at the 5 and 10 positions.

Properties

IUPAC Name

5,10-dimethylphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGSIMRZRYNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302286
Record name 5,10-Dihydro-5,10-dimethylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15546-75-5
Record name 5,10-Dihydro-5,10-dimethylphenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15546-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 149969
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15546-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,10-Dihydro-5,10-dimethylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10-Dihydro-5,10-dimethylphenazine
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Reactant of Route 4
5,10-Dihydro-5,10-dimethylphenazine
Reactant of Route 5
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Reactant of Route 6
5,10-Dihydro-5,10-dimethylphenazine

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